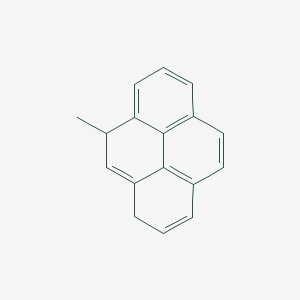
9-Methyl-1,9-dihydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-1,9-dihydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique electronic and photophysical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,9-dihydropyrene typically involves the reduction of pyrene. One common method is the dissolving metal reduction of pyrene using sodium in ammonia, which yields 1,9-dihydropyrene. The methylation of this intermediate can be achieved using methyl iodide under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 9-Methyl-1,9-dihydropyrene can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound back to pyrene or other oxidized derivatives.
Reduction: Further reduction can lead to more hydrogenated forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the electron-rich positions on the pyrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ammonia or lithium in tetrahydrofuran are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield pyrenequinones, while substitution reactions can introduce various functional groups onto the pyrene core .
科学的研究の応用
9-Methyl-1,9-dihydropyrene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
作用機序
The mechanism of action of 9-Methyl-1,9-dihydropyrene involves its interaction with various molecular targets. Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic
特性
CAS番号 |
85056-96-8 |
|---|---|
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC名 |
9-methyl-1,9-dihydropyrene |
InChI |
InChI=1S/C17H14/c1-11-10-14-6-2-4-12-8-9-13-5-3-7-15(11)17(13)16(12)14/h2-5,7-11H,6H2,1H3 |
InChIキー |
NTFKIVVZVLNLEF-UHFFFAOYSA-N |
正規SMILES |
CC1C=C2CC=CC3=C2C4=C(C=CC=C14)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(thiophen-2-yl)oxy]silane](/img/structure/B14423768.png)
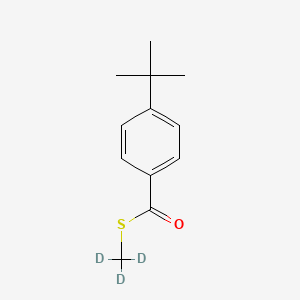
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
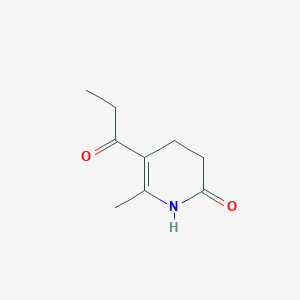
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)
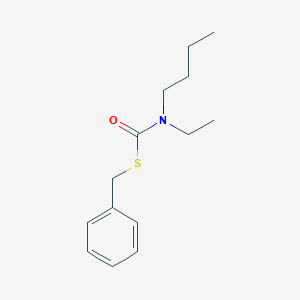
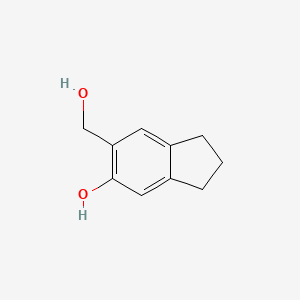
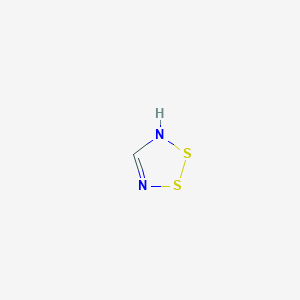
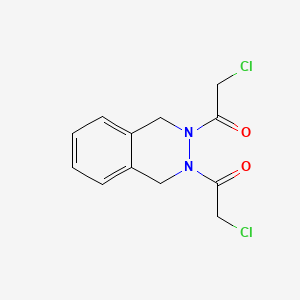
![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
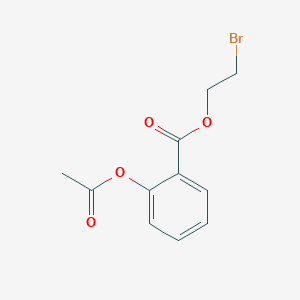
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
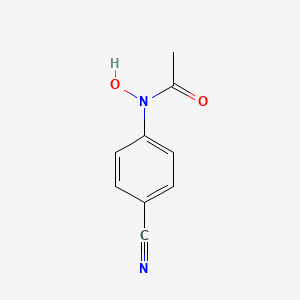
![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
